![molecular formula C5H9NO3 B3254587 (R)-5-(Methoxymethyl)oxazolidin-2-one CAS No. 241139-32-2](/img/structure/B3254587.png)
(R)-5-(Methoxymethyl)oxazolidin-2-one
Overview
Description
“®-5-(Methoxymethyl)oxazolidin-2-one” is a derivative of oxazolidin-2-one . Oxazolidinones represent an important class of synthetic antibiotic agents . They are used in the treatment of infections by susceptible strains of aerobic Gram-positive bacteria .
Synthesis Analysis
The synthesis of 2-oxazolidinone frameworks has been achieved through carbon dioxide (CO2) fixation reactions under solvent-free conditions . The cycloaddition of CO2 to aziridine derivatives is discussed first . This is followed by carboxylative cyclization of N-propargylamines with CO2 and three-component coupling of epoxides, amines, and CO2 .Chemical Reactions Analysis
The chemical reactions involving oxazolidin-2-one derivatives involve the incorporation of CO2 into the molecule . The reaction begins with the cycloaddition of CO2 to aziridine derivatives . This is followed by carboxylative cyclization of N-propargylamines with CO2 and three-component coupling of epoxides, amines, and CO2 .Future Directions
The future directions for the research and development of oxazolidin-2-one derivatives could involve exploring their potential as antibiotic agents . Additionally, the synthesis of these compounds could be further optimized, for example, by developing more efficient catalysts or by exploring other reaction conditions .
properties
IUPAC Name |
(5R)-5-(methoxymethyl)-1,3-oxazolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-8-3-4-2-6-5(7)9-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOARDLJYIUVLJ-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CNC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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